molecular formula C11H12O4 B11897152 4-hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate

4-hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate

Cat. No.: B11897152
M. Wt: 208.21 g/mol
InChI Key: QSHPKQZYMRTKFP-UHFFFAOYSA-N
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Description

4-hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring substances found in many plants and have been used in various medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate typically involves the Pechmann condensation reaction. This reaction uses phenols and β-keto esters in the presence of a strong acid catalyst, such as sulfuric acid. The reaction conditions often include heating the mixture to facilitate the formation of the chromen-2-one ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more common in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce ethers or esters .

Scientific Research Applications

4-hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a valuable tool for studying enzyme interactions and cellular processes.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate involves its interaction with various molecular targets. The compound can inhibit specific enzymes, such as cytochrome P450, by binding to their active sites. This inhibition can lead to changes in metabolic pathways, affecting cellular processes and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-6,8-dimethyl-2H-chromen-2-one
  • 6-ethyl-4-hydroxy-2H-chromen-2-one
  • 7-hydroxy-3,4-dimethyl-2H-chromen-2-one

Uniqueness

Compared to its analogs, 4-hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate has unique structural features that influence its reactivity and biological activity. The position of the hydroxyl and methyl groups can significantly impact the compound’s interaction with enzymes and other molecular targets, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

4-hydroxy-6,7-dimethylchromen-2-one;hydrate

InChI

InChI=1S/C11H10O3.H2O/c1-6-3-8-9(12)5-11(13)14-10(8)4-7(6)2;/h3-5,12H,1-2H3;1H2

InChI Key

QSHPKQZYMRTKFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2O.O

Origin of Product

United States

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